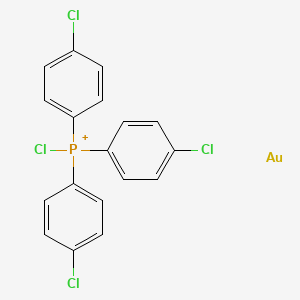
Chloro-tris(4-chlorophenyl)phosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-tris(4-chlorophenyl)phosphanium;gold is a compound that combines the properties of gold with those of tris(4-chlorophenyl)phosphine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-chlorophenyl)phosphanium;gold typically involves the reaction of tris(4-chlorophenyl)phosphine with a gold precursor. One common method is to react tris(4-chlorophenyl)phosphine with gold chloride (AuCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro-tris(4-chlorophenyl)phosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced under specific conditions to yield gold nanoparticles.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles. Substitution reactions can lead to a variety of phosphine derivatives .
Scientific Research Applications
Chloro-tris(4-chlorophenyl)phosphanium;gold has several scientific research applications:
Mechanism of Action
The mechanism by which chloro-tris(4-chlorophenyl)phosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold center can activate substrates by coordinating to them, facilitating various chemical transformations. In biological systems, the gold center can interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the gold component.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, leading to different reactivity.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which can influence its electronic properties.
Uniqueness
Chloro-tris(4-chlorophenyl)phosphanium;gold is unique due to the presence of both gold and tris(4-chlorophenyl)phosphine in its structure. This combination imparts unique catalytic and electronic properties, making it valuable in various applications .
Properties
CAS No. |
65295-04-7 |
|---|---|
Molecular Formula |
C18H12AuCl4P+ |
Molecular Weight |
598.0 g/mol |
IUPAC Name |
chloro-tris(4-chlorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12Cl4P.Au/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;/q+1; |
InChI Key |
ATIPICFUKPPYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















